molecular formula C24H19N5O3S B11699685 1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11699685
M. Wt: 457.5 g/mol
InChI Key: AANPZYPSFOYWBD-UHFFFAOYSA-N
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Description

1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves several steps. One common method includes the 1,3-addition of nitrilimines, which are generated in situ by the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, to the C=S group of methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-3-(naphthalen-2-yl)prop-2-en-1-one . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of cell membranes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and 1,3,4-thiadiazole derivatives. What sets 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

1-[4'-methyl-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C24H19N5O3S/c1-16-19-12-6-7-13-20(19)24(27(25-16)18-10-4-3-5-11-18)28(26-23(33-24)17(2)30)21-14-8-9-15-22(21)29(31)32/h3-15H,1-2H3

InChI Key

AANPZYPSFOYWBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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